Cas no 89852-17-5 (methyl 2-(3-oxopiperazin-2-yl)acetate)

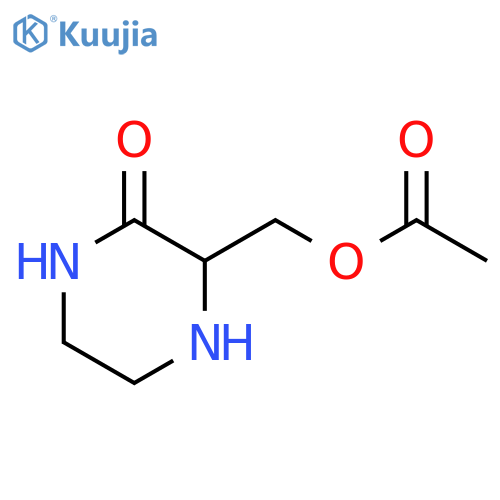

89852-17-5 structure

商品名:methyl 2-(3-oxopiperazin-2-yl)acetate

methyl 2-(3-oxopiperazin-2-yl)acetate 化学的及び物理的性質

名前と識別子

-

- (3-Oxopiperazin-2-yl)methyl acetate

- (3-OXO-PIPERAZIN-2-YL)-ACETIC ACID METHYL ESTER

- 2-Piperazineaceticacid, 3-oxo-, methyl ester

- methyl (3-oxo-2-piperazinyl)acetate

- Methyl 2-(3-oxo-2-piperazinyl)acetate

- methyl (3-oxopiperazin-2-yl)acetate(SALTDATA: FREE)

- methyl 2-(3-oxopiperazin-2-yl)acetate

- VS-03571

- MFCD03011617

- 89852-17-5

- SY131800

- SCHEMBL3545687

- DTXSID10388189

- Methyl(3-oxo-2-piperazinyl)acetate

- methyl (3-oxopiperazin-2-yl)acetate

- CS-0219438

- F1260-1558

- IPEHBEGTVNYMPV-UHFFFAOYSA-N

- Methyl (3-oxopiperazin-2-yl)acetate, AldrichCPR

- FT-0694553

- Methyl 3-Oxopiperazine-2-acetate

- AKOS016039802

- BB 0219242

- Z56971008

- CHEMBL1578724

- EU-0014250

- WAY-345287

- AKOS000122542

- SMR000063193

- starbld0025959

- EN300-04013

- MLS000058006

- HMS2372F09

- DB-078528

- 2-Piperazineacetic acid, 3-oxo-, methyl ester

- BBL012891

- STK124620

- ALBB-016885

-

- MDL: MFCD03011617

- インチ: InChI=1S/C7H12N2O3/c1-12-6(10)4-5-7(11)9-3-2-8-5/h5,8H,2-4H2,1H3,(H,9,11)

- InChIKey: IPEHBEGTVNYMPV-UHFFFAOYSA-N

- ほほえんだ: COC(CC1C(NCCN1)=O)=O

計算された属性

- せいみつぶんしりょう: 172.085

- どういたいしつりょう: 172.085

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 193

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -1.2

- トポロジー分子極性表面積: 67.4Ų

じっけんとくせい

- ふってん: 352.4°C at 760 mmHg

- フラッシュポイント: 166.9°C

methyl 2-(3-oxopiperazin-2-yl)acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB214208-5 g |

Methyl (3-oxo-2-piperazinyl)acetate; 95% |

89852-17-5 | 5g |

€365.50 | 2023-05-06 | ||

| abcr | AB214208-10 g |

Methyl (3-oxo-2-piperazinyl)acetate; 95% |

89852-17-5 | 10g |

€341.10 | 2022-03-25 | ||

| Life Chemicals | F1260-1558-5g |

methyl 2-(3-oxopiperazin-2-yl)acetate |

89852-17-5 | 95%+ | 5g |

$126.0 | 2023-09-07 | |

| Enamine | EN300-04013-1.0g |

methyl 2-(3-oxopiperazin-2-yl)acetate |

89852-17-5 | 95% | 1g |

$57.0 | 2023-05-01 | |

| Enamine | EN300-04013-2.5g |

methyl 2-(3-oxopiperazin-2-yl)acetate |

89852-17-5 | 95% | 2.5g |

$120.0 | 2023-05-01 | |

| Life Chemicals | F1260-1558-10g |

methyl 2-(3-oxopiperazin-2-yl)acetate |

89852-17-5 | 95%+ | 10g |

$176.0 | 2023-09-07 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 023883-1g |

Methyl 2-(3-oxo-2-piperazinyl)acetate |

89852-17-5 | 1g |

4973.0CNY | 2021-07-13 | ||

| Life Chemicals | F1260-1558-2.5g |

methyl 2-(3-oxopiperazin-2-yl)acetate |

89852-17-5 | 95%+ | 2.5g |

$84.0 | 2023-09-07 | |

| Alichem | A139001624-5g |

(3-Oxopiperazin-2-yl)methyl acetate |

89852-17-5 | 95% | 5g |

$293.76 | 2023-08-31 | |

| TRC | B496028-100mg |

Methyl 2-(3-Oxopiperazin-2-yl)acetate |

89852-17-5 | 100mg |

$ 65.00 | 2022-06-01 |

methyl 2-(3-oxopiperazin-2-yl)acetate 関連文献

-

Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584

-

Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234

-

Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861

89852-17-5 (methyl 2-(3-oxopiperazin-2-yl)acetate) 関連製品

- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)

- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)

- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)

- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)

- 1189426-16-1(Sulfadiazine-13C6)

- 1639480-47-9(methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate)

- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)

- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)

- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)

- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:89852-17-5)methyl 2-(3-oxopiperazin-2-yl)acetate

清らかである:99%

はかる:10g

価格 ($):779.0